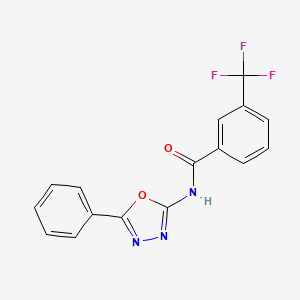

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUQPXMXHNBKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Molecular Formula: C22H21F3N6O

Molecular Weight: 442.44 g/mol

IUPAC Name: N-[3-(5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl)pyrazol-1-yl]benzamide

Research indicates that compounds containing the 1,3,4-oxadiazole moiety can act as potent inhibitors of specific enzymes and receptors. Specifically, this compound has been shown to inhibit Notum carboxylesterase , a negative regulator of the Wnt signaling pathway. This inhibition can restore Wnt signaling in cellular models, suggesting therapeutic potential in conditions where Wnt signaling is disrupted, such as certain cancers and neurodegenerative diseases .

Inhibition of Notum Carboxylesterase

A study highlighted the compound's efficacy in inhibiting Notum with an IC50 value of approximately 18 nM . This level of potency indicates its potential as a therapeutic agent for diseases associated with aberrant Wnt signaling . The mechanism involves competitive inhibition at the enzyme's active site, which was confirmed through crystallographic studies.

Pharmacokinetics

Pharmacokinetic studies demonstrated that the compound exhibits good oral bioavailability and partial blood-brain barrier penetration. This property is crucial for developing treatments for central nervous system disorders .

Data Table: Biological Activity Summary

| Activity | Value | Reference |

|---|---|---|

| Notum Inhibition IC50 | 18 nM | |

| Plasma Exposure (oral admin.) | High | |

| Blood-Brain Barrier Penetration | Partial |

Comparative Analysis with Related Compounds

To understand the relative potency and selectivity of this compound, comparisons were made with similar oxadiazole derivatives.

| Compound | IC50 (nM) | Notum Inhibition | Notes |

|---|---|---|---|

| This compound | 18 | Yes | Potent inhibitor |

| 5-Methyl-1,3,4-Oxadiazole | 50 | Yes | Less potent |

| 5-Chloro-1,3,4-Oxadiazole | 30 | Yes | Moderate potency |

Scientific Research Applications

Medicinal Chemistry

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has been explored for its anticancer and antibacterial properties:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer). In vivo studies have shown reduced tumor sizes in treated mice compared to controls, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Activity : The compound exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Biochemical Studies

The compound serves as a useful probe in biochemical studies to investigate enzyme interactions and signaling pathways. Its ability to inhibit carboxylesterase Notum has been highlighted as a mechanism that may impact the Wnt signaling pathway, which is crucial in various diseases, including cancer .

Material Science

In materials science, this compound is being investigated for incorporation into polymers to enhance their properties. The trifluoromethyl group can improve the thermal stability and hydrophobic characteristics of polymeric materials .

Anticancer Efficacy

In a controlled study examining the effects on MCF-7 cells:

- Findings : The compound significantly induced apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM.

Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains:

| Activity Type | Target Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |

| Antibacterial | Staphylococcus aureus | 2 μg/ml | |

| Antibacterial | Escherichia coli | 7 μg/ml |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Effects : The introduction of halogen atoms (like fluorine) enhances bioactivity by increasing lipophilicity and cellular uptake.

- Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

Key Observations :

- Antifungal Activity : Trifluoromethyl and trifluoromethoxy groups (e.g., HSGN-235) enhance antifungal potency due to increased lipophilicity and target affinity .

- Antibacterial Activity: Fluorinated benzamide derivatives (e.g., HSGN-237) exhibit specificity against N. gonorrhoeae, suggesting substituent position (meta vs. para) influences activity .

Physicochemical and Spectral Properties

Table 3: Physicochemical Data Comparison

Key Observations :

- Purity : Most oxadiazoles synthesized via general procedures A/B achieve >95% purity, critical for biological testing .

- Spectral Features : The trifluoromethyl group in the target compound and analogs (e.g., compound 61) produces distinct ^19F NMR signals and deshielded aromatic protons in ^1H NMR .

Q & A

Q. How can computational methods guide the optimization of this compound?

- Methodological Answer :

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- MD Simulations : Predict metabolic stability by simulating CYP450 interactions .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.